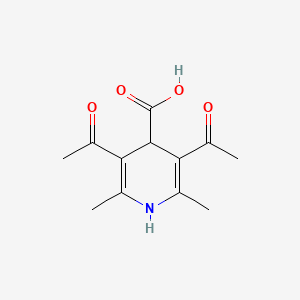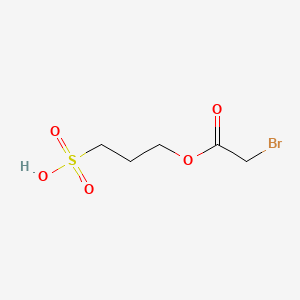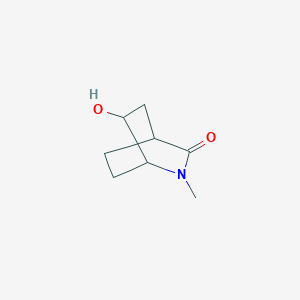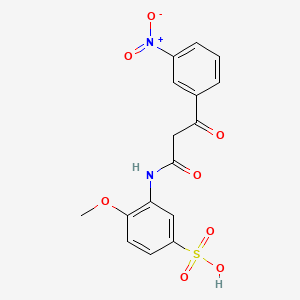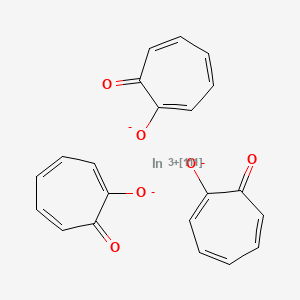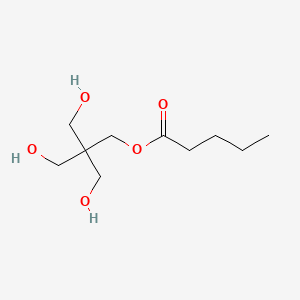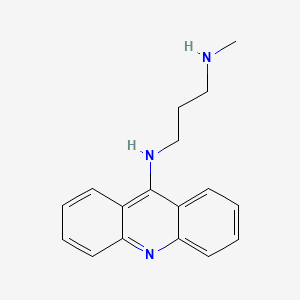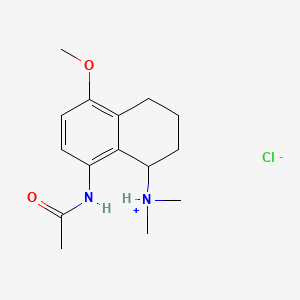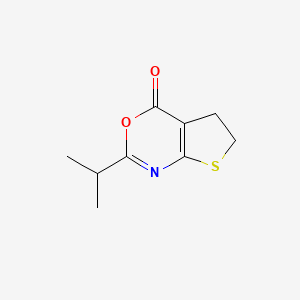
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one is a heterocyclic compound that features a thieno-oxazine core structure
Vorbereitungsmethoden
The synthesis of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl chloroformate, followed by cyclization with ethyl chloroacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thieno-oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring, using reagents like alkyl halides or acyl chlorides. This can lead to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one can be compared with other similar compounds, such as:
5,6-Dihydro-6-methyl-4-oxo-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide: This compound has a similar thieno core but different substituents, leading to distinct chemical and biological properties.
2,2’-(1,3-Phenylene)bis(5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one): This compound features a bis-thieno-oxazine structure, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
79750-98-4 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-propan-2-yl-5,6-dihydrothieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C9H11NO2S/c1-5(2)7-10-8-6(3-4-13-8)9(11)12-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JZPNODHRJSGHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(CCS2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


